ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)
Description
Ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) (CAS: 1051931-31-7, MF: C22H33N3O12S) is a thiophene-based derivative featuring:
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S.2C2H2O4/c1-4-25-18(23)16-13(2)14(3)26-17(16)20-15(22)12-19-6-5-7-21-8-10-24-11-9-21;2*3-1(4)2(5)6/h19H,4-12H2,1-3H3,(H,20,22);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPGQAQSFIIMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNCCCN2CCOCC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, including a morpholine moiety and oxalic acid. Its structure can be represented as follows:
This molecular configuration is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization with morpholine and acetamido groups. The synthetic pathway often employs techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time.
Antitumor Activity
Recent studies have evaluated the antitumor properties of similar thiophene derivatives. For instance, compounds bearing thiophene structures have shown promising results in inhibiting cancer cell proliferation across various human tumor cell lines. A notable study screened over 60 human tumor cell lines and identified several derivatives with significant cytotoxic effects, suggesting that the presence of the thiophene ring is crucial for antitumor activity .
The proposed mechanism of action for compounds like ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate involves the induction of apoptosis in cancer cells. This may occur through the activation of caspases and modulation of apoptotic pathways. Additionally, the morpholine group may enhance solubility and bioavailability, facilitating better interaction with cellular targets.
Antioxidant Properties
Compounds similar to this one have also been studied for their antioxidant capabilities. The presence of electron-donating groups in the structure can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in promoting cell death in tumor cells while protecting normal cells.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | MCF-7 Cells | Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. |
| Study B | A549 Cells | Induction of apoptosis confirmed through flow cytometry; increased caspase-3 activity observed. |
| Study C | Xenograft Models | Tumor growth inhibition by 50% compared to control groups when administered at 20 mg/kg body weight. |
These studies underscore the potential therapeutic applications of ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate in oncology.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Thiophene Family
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
- Key Differences: Substituent at Position 2: The target compound has a morpholinylpropylamino-acetamido group, whereas analogues feature a cyanoacrylamido group conjugated with substituted phenyl rings (e.g., 4-methoxy, nitro, or halogens) . Counterion: The bis(oxalic acid) in the target compound is absent in analogues, which exist as free bases.
- Synthesis: Analogues are synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes in toluene with piperidine/acetic acid catalysis (yields: 72–94%) .
Bis-Heterocyclic Derivatives (e.g., Bis-Pyrimidines, Bis-Pyrazoles)
- Key Differences: Core Structure: Bis-heterocycles (e.g., thieno[2,3-b]thiophene derivatives) feature fused or linked heterocyclic systems, contrasting with the single thiophene core in the target compound .
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of Thiophene Derivatives
Research Findings and Implications
Bioactivity Potential
- Cyanoacrylamido Analogues: Demonstrated significant antioxidant activity via DPPH radical scavenging (IC50: 12–45 µM) and anti-inflammatory effects in carrageenan-induced rat paw edema models (60–75% inhibition at 50 mg/kg) .
- Target Compound : The morpholinyl group may enhance solubility and blood-brain barrier penetration compared to phenyl-substituted analogues, though its pharmacological profile remains uncharacterized in the provided evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
